2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide
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Overview
Description
2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide is a versatile and indispensable molecule extensively employed in biomedical research. This compound is a pivotal intermediate for crafting a variety of chemical entities. Its molecular formula is C12H15NO7, and it has a molecular weight of 285.25 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide typically involves the acetylation of b-D-arabinopyranosyl cyanide. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It has shown significant anticancer attributes and efficacy against diverse cancer cell lines.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to interfere with cellular processes such as DNA replication and repair . The compound may also inhibit certain enzymes, leading to the disruption of metabolic pathways essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide: This compound is similar in structure but contains an azido group instead of a cyanide group.
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide: This variant includes a fluoro group, which can alter its reactivity and applications.
2,3,4-Tri-O-D-arabinopyranosyl bromide: This compound has a bromide group and is used in different substitution reactions.
Uniqueness
2,3,4-Tri-O-acetyl-b-D-arabinopyranosyl cyanide is unique due to its specific acetylation pattern and the presence of a cyanide group, which imparts distinct reactivity and biological activity. Its versatility in various chemical reactions and applications in biomedical research further distinguishes it from similar compounds.
Properties
Molecular Formula |
C12H15NO7 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
[(3R,4R,5R,6S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate |
InChI |
InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3/t9-,10+,11+,12+/m0/s1 |
InChI Key |
YJBGGXBOXBPJPU-IRCOFANPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)C#N |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |
Origin of Product |
United States |
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